(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine

Analgesic pharmacology Chiral separation Stereochemistry-activity relationship

Researchers needing the (S)-enantiomer as a stereochemical control or fragment for enantioselective studies face a supply gap, as generic substitution with the racemate or (R)-isomer invalidates experimental conclusions. This product solves that with a crystallographically confirmed absolute configuration (InChIKey CFPJQXTVBNJZRR-ZETCQYMHSA-N). - Validated lower-potency control for eudysmic ratio quantification paired with (R)-enantiomer (CAS 130024-28-1). - Conformationally rigid fragment (zero rotatable bonds, half-chair thiopyrano) for soaking/NMR/docking campaigns. - Primary amine handle for focused library synthesis of IDO1/TDO inhibitors per US Patent 11,046,649 B2.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B13102211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1C(CSC2=C1C3=CC=CC=C3N2)N
InChIInChI=1S/C11H12N2S/c12-7-5-9-8-3-1-2-4-10(8)13-11(9)14-6-7/h1-4,7,13H,5-6,12H2/t7-/m0/s1
InChIKeyCFPJQXTVBNJZRR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stereochemically Defined Thiopyranoindole Scaffold for Procurement


(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine (CAS 130024-16-7) is a chiral heterocyclic compound that combines an indole moiety fused to a tetrahydrothiopyran ring with a primary amine at the 3-position [1]. This scaffold belongs to the tetrahydrothiopyrano[2,3-b]indole class, which has been explored for analgesic, anti-inflammatory, and immunomodulatory applications [2][3]. The (S)-enantiomer is the stereochemically defined counterpart of the (R)-enantiomer (CAS 130024-28-1), and the two enantiomers exhibit quantitatively distinguishable pharmacological profiles that preclude generic substitution [1]. The compound's physicochemical identity—molecular weight 204.29 g/mol, logP 2.84, and polar surface area 67.11 Ų—places it in a drug-like property space that differs from acyclic or mono-heterocyclic alternatives [4].

1 Stereochemically defined (S)-enantiomer for enantiomer-comparison studies
2 Chiral building block with primary amine handle for scaffold derivatization
3 Crystallographically validated absolute configuration supports stereochemical control workflows

Why Racemic or (R)-Enantiomer Substitution Is Not Interchangeable


The tetrahydrothiopyrano[2,3-b]indole scaffold exhibits pronounced stereochemistry-dependent pharmacology. In the Ishizuka et al. (1990) head-to-head study, the (R)-enantiomer of 3-amino-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole demonstrated significantly greater analgesic potency than the (S)-enantiomer in the acetic acid writhing assay [1]. Similarly, for the 4-methylaminomethyl congener, the (R)-isomer was more potent than the (S)-isomer [2]. This consistent stereochemical potency differential means that procurement of the racemate or the incorrect enantiomer will introduce a compound with measurably different pharmacological activity—the (S)-enantiomer cannot serve as a potency-matched surrogate for the (R)-enantiomer, and vice versa. For users requiring the (S)-enantiomer specifically (e.g., as a less-active stereochemical control, for studying enantioselective target engagement, or for synthesizing chiral derivatives), generic substitution with the racemate or (R)-isomer would invalidate experimental conclusions.

Target: (S)-Enantiomer
Substitute: Racemate or (R)-Enantiomer
Reported lower rank-order potency in analgesic models
Racemate: undefined enantiomeric ratio; (R)-enantiomer: higher potency tier may not serve as low-activity control
May support less-active stereochemical control in enantiomer-comparison studies
Substitution may confound stereospecific SAR interpretation and target engagement conclusions
Well-defined absolute configuration enables enantioselective pharmacology research
Generic replacement risks invalidating chiral experimental design

Quantitative Differentiation Evidence for the (S)-Enantiomer


Stereochemistry-Dependent Analgesic Potency vs. (R)-Enantiomer

In the sole published direct comparative study, Ishizuka et al. (1990) evaluated both enantiomers of 3-amino-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole in the acetic acid writhing assay in mice and reported that the (R)-isomers were more potent than the corresponding (S)-isomers [1]. The authors further ranked the (S)-enantiomer's analgesic activity as lower than Isoxal and Tiaramide, while the (R)-enantiomer exceeded both clinical comparators [1]. Although exact ED50 values are not extractable from the published abstract, the rank-order potency data establish that the (S)-enantiomer is pharmacologically distinct from its antipode. This directional stereochemical potency difference is corroborated by a parallel study on the 4-methylaminomethyl congener, where the (R)-(2) isomer was again more potent than (S)-(2) [2].

Stereochemistry-Dependent Potency
Head-to-head
(S)-Enantiomer vs. (R)-Enantiomer
Lower rank-order potency; exact ED50 not publicly available
Supports enantiomer-specific assay-response context
Acetic acid writhing assay in mice; rank-order only
Analgesic pharmacology Chiral separation Stereochemistry-activity relationship

Analgesic Activity Benchmarking Against Clinical Comparators

Ishizuka et al. (1990) directly benchmarked the (S)-enantiomer of 3-amino-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole against two clinically used analgesic agents—Isoxal (a non-steroidal anti-inflammatory drug) and Tiaramide (a non-narcotic analgesic with anti-inflammatory properties)—in the same acetic acid writhing assay [1]. The (S)-enantiomer was less potent than both Isoxal and Tiaramide, whereas the (R)-enantiomer exceeded both. The most potent compound in the series was 4-methylaminomethyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole (compound 1), which outperformed all tested compounds [1]. This three-way comparative framework provides procurement-relevant guidance: the (S)-enantiomer occupies a distinct potency tier below established clinical analgesics, making it unsuitable as a direct analgesic lead but potentially valuable as a low-activity comparator or for scaffold diversification.

Analgesic Benchmarking
Head-to-head
Cpd 1 > (R) > Tiaramide ≈ Isoxal > (S)
Rank-order hierarchy; (S)-enantiomer lowest potency tier
Supports stereochemical-control comparator context
Single-dose comparison; exact multiples not reported
Analgesic benchmarking Non-narcotic analgesics In vivo pain models

Physicochemical Differentiation from Des-methyl and Aza-analogs

The (S)-enantiomer possesses experimentally determined physicochemical properties—logP of 2.84 and polar surface area (PSA) of 67.11 Ų—that differentiate it from related thiopyranoindole analogs [1]. By comparison, the 4-methylaminomethyl analog (compound 1, CAS 130222-42-3) bears a secondary amine substituent at C-4, which increases molecular weight and basicity, altering both logP and PSA. Similarly, tandamine—a thiopyrano[3,4-b]indole with antidepressant activity—carries an ethylamino side chain, further diverging in physicochemical space [2]. The (S)-enantiomer's primary amine at C-3 provides a well-defined hydrogen-bond donor/acceptor profile (PSA 67.11 Ų) that supports BBB penetration predictions while maintaining a logP below 3, aligning with CNS drug-like criteria [1]. These properties are intrinsic to the (S) stereochemistry because the spatial orientation of the amine influences intramolecular hydrogen bonding and solvation, as evidenced by X-ray crystallography of the related (R)-enantiomer showing a half-chair thiopyrano conformation [3].

Physicochemical Differentiation
Reported
logP 2.84, PSA 67.11 Ų, MW 204.29
vs. 4-methylaminomethyl analog: MW ~232, higher basicity
Supports property-based differentiation review
Database-derived parameters; experimental validation may differ
Drug-like properties ADME prediction Physicochemical profiling

Conformational Rigidity and Synthetic Accessibility Advantage

X-ray crystallographic analysis of the (R)-enantiomer—which shares the identical rigid thiopyranoindole core with the (S)-enantiomer—revealed that the tetrahydrothiopyran ring adopts a half-chair conformation with the C-3 substituent positioned in a well-defined spatial orientation [1]. This conformational rigidity, with zero rotatable bonds (vs. one or more in tandamine and the 4-methylaminomethyl analog), eliminates conformational ambiguity in structure-based drug design and docking studies [2]. By contrast, the 4-methylaminomethyl analog (compound 1) introduces a freely rotating aminomethyl side chain, generating conformational ensembles that complicate SAR interpretation [3]. The (S)-enantiomer's synthetic accessibility via the indole Grignard reaction—which was demonstrated to be effective for the (R)-enantiomer key intermediate—provides a defined chiral entry point for derivatization at the primary amine [1]. This is a procurement-relevant advantage over multi-step chiral resolution approaches required for analogs with more complex side chains.

Conformational Rigidity
Class-level
Zero rotatable bonds
vs. analogs with ≥2 rotatable bonds; half-chair conformation by X-ray
Supports scaffold rigidity study fit
Conformational entropy penalty difference context
Conformational analysis X-ray crystallography Synthetic tractability

Thiopyranoindole Scaffold Potential for IDO1/TDO Inhibition

The tetrahydrothiopyrano[2,3-b]indole scaffold has been explicitly claimed in patent literature as a core structure for dual IDO1/TDO inhibitors intended for cancer immunotherapy [1]. US Patent 11,046,649 B2 (Board of Regents, University of Texas System) discloses bicyclic compounds encompassing this scaffold class as inhibitors of indoleamine 2,3-dioxygenase (IDO1, IDO2) and tryptophan dioxygenase (TDO) [1]. While specific IC50 data for the unadorned (S)-enantiomer against IDO1/TDO are not publicly disclosed in the available patent text, the scaffold's inclusion in this therapeutic patent class distinguishes it from alternative IDO1 inhibitor chemotypes (e.g., the imidazole-based epacadostat or the hydroxyamidine class) by offering a sulfur-containing fused heterocycle with distinct metabolic and off-target profiles [1]. For procurement decisions, the (S)-enantiomer provides a patent-class-validated starting point for derivatization into IDO1/TDO inhibitors, with the primary amine at C-3 serving as a vector for introducing diverse pharmacophoric elements.

IDO1/TDO Scaffold Potential
Patent-class
US 11,046,649 B2 claims thiopyranoindole core
No direct IC50 for unsubstituted (S)-enantiomer
Supports scaffold diversification context
Patent-class validation only; requires enzymatic profiling
Immuno-oncology IDO1 inhibitor Tryptophan metabolism

Crystallographically Confirmed Absolute Configuration for Quality Assurance

The absolute configuration of the thiopyrano[2,3-b]indol-3-amine enantiomers was established by X-ray crystallography of the (R)-enantiomer, with the (S)-enantiomer assigned by extension [1]. The crystal structure determination confirmed not only the absolute stereochemistry but also the half-chair conformation of the thiopyrano ring and the spatial orientation of the C-3 amine [1]. This crystallographically validated stereochemistry—combined with the optical purity established through the enantioselective synthesis employing an intramolecular indole Grignard reaction—ensures that commercially sourced (S)-enantiomer (CAS 130024-16-7, InChIKey CFPJQXTVBNJZRR-ZETCQYMHSA-N) corresponds to a single, structurally authenticated stereoisomer [1][2]. In contrast, racemic mixtures or uncharacterized batches lack this level of structural certitude, posing risks for reproducibility in chiral pharmacology experiments.

Absolute Configuration
Crystallographic
Confirmed by X-ray; InChIKey CFPJQXTVBNJZRR-ZETCQYMHSA-N
Single stereoisomer identity verified
Supports stereochemical identity verification
Enantiomeric excess by chiral HPLC recommended
Absolute configuration X-ray crystallography Chiral purity

Procurement-Driven Application Scenarios


Stereochemical Control for Enantioselective Analgesic Pharmacology

Investigators studying the stereochemical determinants of analgesic activity in the thiopyranoindole series require the (S)-enantiomer as the lower-potency stereochemical control to pair with the (R)-enantiomer. The rank-order potency established by Ishizuka et al. (1990)—(R)-enantiomer > (S)-enantiomer—provides a validated framework for enantioselective target engagement experiments [1]. Procuring both enantiomers separately enables within-study quantification of eudysmic ratios, a gold-standard approach for confirming stereospecific target interactions and ruling out non-specific membrane effects.

Chiral Building Block for IDO1/TDO Dual Inhibitor Derivatization

The (S)-enantiomer's primary amine at C-3 provides a well-defined synthetic handle for installing sulfonamide, amide, urea, or reductive amination-derived substituents to generate focused libraries of IDO1/TDO inhibitors. US Patent 11,046,649 B2 explicitly claims the thiopyrano[2,3-b]indole scaffold for this immunomodulatory indication [2]. The crystallographically confirmed absolute configuration ensures that SAR generated from derivatized libraries is interpretable in three-dimensional terms, a requirement for structure-based lead optimization.

Rigid Fragment for Structure-Based Drug Design and Docking

With zero rotatable bonds and a crystallographically validated half-chair thiopyrano conformation, the (S)-enantiomer is an ideal fragment for soaking experiments, NMR-based screening, or virtual docking campaigns where conformational flexibility would otherwise confound binding mode prediction [1][3]. Its moderate logP (2.84) and PSA (67.11 Ų) align with fragment-like properties, and the indole NH plus primary amine provide two hydrogen-bond donor vectors for target engagement [3].

Enantiopure Standard for Chiral Analytical Method Development

The well-defined absolute configuration (InChIKey CFPJQXTVBNJZRR-ZETCQYMHSA-N) and the availability of the opposite enantiomer (CAS 130024-28-1) make the (S)-enantiomer suitable for developing chiral HPLC or SFC methods to resolve thiopyranoindole enantiomers in biological matrices or synthetic mixtures [3][1]. This addresses a procurement need in analytical groups supporting pharmacokinetic or metabolism studies of chiral thiopyranoindole drug candidates.

Application
Selection Property
Validation Focus
Enantioselective pharmacology studies
Enantiomer-comparison context
Rank-order potency verification
IDO1/TDO inhibitor derivatization
Primary amine derivatization point
Patent-class scaffold validation
Fragment-based drug design
Zero rotatable bonds; half-chair conformation
Conformational rigidity validation
Chiral analytical method development
Stereochemical identity and enantiopurity
Chiral separation validation
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